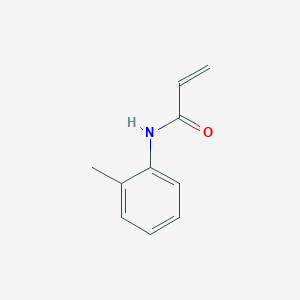

2-(4-溴苯基)-1-甲基吡咯烷

概述

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(4-Bromophenyl)-1-methylpyrrolidine, there are related studies that might provide insight. For instance, a study describes a reliable one-step synthesis of a moderately complex structure, which could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-1-methylpyrrolidine . Another study discusses the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, which shares some structural similarities .科学研究应用

药理学及主观效应

2-(4-溴苯基)-1-甲基吡咯烷,以 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 为名,因其迷幻剂类似物的美斯卡林而被研究其精神活性。它在娱乐性使用中越来越受欢迎,特别是因其类似于圣佩德罗仙人掌和鼠尾草的神奇迷幻效果,以及类似于 MDMA 的社交性和愉悦效果。尽管有这些娱乐性方面,该物质独特的药理学特征,具有迷幻剂和共情剂样效应的混合,为理解血清素和多巴胺系统在情绪和知觉调节中的相互作用提供了一个潜在途径 (Caudevilla-Gálligo 等人,2012 年)。

神经学影响

研究还深入探讨了摄入 2C-B 后的严重神经后果,展示了该药物诱发血清素综合征和严重脑水肿的可能性。这突显了该物质的神经毒性潜力,并强调了了解其药代动力学及其与人中枢神经系统相互作用的重要性 (Spoelder 等人,2019 年)。此外,2C-B 摄入后的脑血管病病例揭示了该药物诱发严重血管异常和分水岭梗塞的能力,指出了其对大脑的显著血管影响 (Ambrose 等人,2010 年)。

分析检测和法医相关性

从法医的角度来看,了解和检测 2C-B 的存在至关重要,正如报告的致命美芬酮中毒病例所表明的那样,最初怀疑是 2C-B。这强调了准确分析技术在药物识别中的重要性,这对于法律诉讼和医学诊断都至关重要 (Adamowicz 等人,2013 年)。

潜在临床用途

尽管与娱乐性使用相关的风险,2C-B 独特的精神活性特征表明了潜在的临床应用,尤其是在心理治疗环境中。研究表明,其效果虽然会引起知觉改变,但不会导致与经典迷幻剂相同的损伤程度,这可能使其成为在严格监管下受控治疗用途的候选药物 (Papaseit 等人,2018 年)。

作用机制

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to various biochemical changes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes .

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound and the biomolecules involved.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 2-(4-Bromophenyl)-1-methylpyrrolidine in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-Bromophenyl)-1-methylpyrrolidine in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Understanding these pathways would require identifying any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Information on how 2-(4-Bromophenyl)-1-methylpyrrolidine is transported and distributed within cells and tissues is not currently available . This would involve identifying any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

Determining this would involve identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

属性

IUPAC Name |

2-(4-bromophenyl)-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEICTJOEICJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164737-33-1 | |

| Record name | 2-(4-bromophenyl)-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)